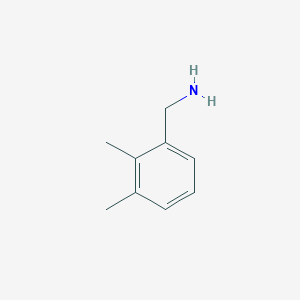

2,3-Dimethylbenzylamine

Beschreibung

Historical Context and Early Investigations of Substituted Benzylamines

The study of benzylamines, organic compounds featuring a benzyl (B1604629) group attached to an amine, has a long history. These molecules have been recognized for decades as essential intermediates in organic synthesis. atamankimya.comactylis.com Early research often focused on establishing fundamental synthetic routes and understanding their basic reactivity. A common method for synthesizing tertiary benzylamines like N,N-dimethylbenzylamine involves the Eschweiler–Clarke reaction, where benzylamine (B48309) is methylated using formic acid and formaldehyde. hsppharma.com Other classic methods include the reaction of benzyl halides with the appropriate amine. chemicalbook.com

Substituted benzylamines, where the phenyl ring carries additional functional groups, quickly became subjects of investigation as chemists sought to modulate the electronic and steric properties of these molecules. This structural diversity is crucial for their application as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. atamankimya.com The parent compound, N,N-dimethylbenzylamine, has been extensively studied for its role as a catalyst in the formation of polyurethane foams and epoxy resins, a dehydrohalogenating catalyst, and a corrosion inhibitor. atamankimya.comatamankimya.comwikipedia.org Its ability to undergo directed ortho-metalation with strong bases like butyllithium (B86547) opened up pathways to a wide range of 2-substituted derivatives, further highlighting the importance of substitution patterns in determining chemical behavior. hsppharma.comwikipedia.org

While much of the early literature focuses on the parent N,N-dimethylbenzylamine, work on its substituted analogues has also been documented. For instance, a procedure published in Organic Syntheses describes the preparation of 2,3-dimethylbenzyltrimethylammonium iodide, a quaternary ammonium (B1175870) salt derived from 2,3-dimethylbenzylamine, showcasing its use in established organic transformations. orgsyn.org The investigation into various substituted benzylamines has been driven by the need for tailored building blocks in creating complex molecular architectures. organic-chemistry.org

Significance of this compound in Contemporary Chemical Sciences

In modern chemical research, the strategic placement of substituents on a molecule is paramount for controlling its function. This compound is significant precisely because of its specific substitution pattern. The two methyl groups on the aromatic ring, positioned ortho and meta to the aminomethyl group, exert distinct electronic and steric influences compared to the unsubstituted N,N-dimethylbenzylamine or its other isomers. This makes this compound a valuable tool for chemists aiming to fine-tune the properties of larger molecules.

Substituted benzylamines are foundational to the synthesis of many biologically active compounds and advanced materials. chemistryviews.orgatamanchemicals.com The general class of benzylamines is used in the development of pharmaceuticals, including potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is relevant to cancer therapeutics. mdpi.com They are also central to the development of novel catalytic systems. For example, N,N-dimethylbenzylamine and its derivatives are used as ligands to create rare-earth metal complexes that catalyze a variety of chemical transformations, including hydrophosphination and hydrophosphorylation reactions. rsc.orgresearchgate.net

The significance of this compound lies in its potential to serve as a specialized ligand or synthetic intermediate where precise steric hindrance is required. The ortho-methyl group can influence the conformational preferences of the benzylamine side chain and affect how the molecule coordinates to a metal center or fits into an enzyme's active site. This tailored steric profile is crucial in asymmetric catalysis, where the ligand's three-dimensional structure dictates the stereochemical outcome of a reaction. Recent research has focused on the copper-catalyzed functionalization of benzylamines to create more complex structures, and the substitution pattern on the aromatic ring is a key variable in these transformations. acs.orgchemrxiv.orgacs.org

Below are the physicochemical properties of this compound, along with a comparison to its parent compound, N,N-dimethylbenzylamine.

Current Research Trends and Future Outlook for this compound Studies

Current research involving substituted benzylamines is focused on several key areas. A major trend is the development of novel and more efficient catalytic methods for their synthesis and subsequent functionalization. chemistryviews.orgacs.org This includes the use of earth-abundant metals like copper in cross-dehydrogenative coupling and C-H activation reactions to build molecular complexity. acs.orgacs.orgacs.org The use of transient directing groups in these reactions represents a move towards more atom-economical and sustainable chemical synthesis. acs.orgacs.org

Another significant trend is the application of substituted benzylamines in medicinal chemistry and the synthesis of bioactive molecules. researchgate.net Researchers are exploring how different substitution patterns on the benzylamine scaffold can lead to compounds with potent and selective biological activity. mdpi.comnih.gov The development of enzymatic methods, using ω-transaminases, for the synthesis of functionalized benzylamines is also a growing area, reflecting the broader push for green chemistry in the pharmaceutical industry. researchgate.net

The future outlook for this compound is promising, particularly in the fields of catalysis and materials science. Its specific steric and electronic properties make it an attractive candidate for the design of new ligands for transition metal catalysts. These tailored catalysts could offer enhanced selectivity in a variety of organic transformations. As our understanding of structure-activity relationships deepens, compounds like this compound will be instrumental in the rational design of molecules with specific functions. researchgate.net Furthermore, the ongoing development of advanced polymerization techniques may find a role for specialized catalysts or curing agents derived from this compound, where control over the polymer's properties is essential. sincerechemicals.comohans.com The continuous drive for innovation in synthetic methodology will undoubtedly uncover new applications for this versatile chemical building block. rsc.org

For reference, the following table outlines the characteristic spectroscopic data for the closely related N,N-dimethylbenzylamine, which can serve as a baseline for the analysis of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRWOHZBISUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384189 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-20-0 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for 2,3 Dimethylbenzylamine and Its Derivatives

Direct Synthetic Routes

Direct synthetic strategies for 2,3-Dimethylbenzylamine and its derivatives often involve classical organic reactions, adapted for this specific substitution pattern.

Alkylation of Benzylamine (B48309) with Alkylating Agents

Direct alkylation of a primary amine like benzylamine with alkylating agents such as alkyl halides is a fundamental approach to introduce alkyl groups onto the nitrogen atom. However, this method is often hampered by a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. The reaction of benzylamine with an alkylating agent like methyl iodide, for instance, can result in significant amounts of the undesired tertiary amine through di-alkylation. Achieving high yields of the mono-alkylated product, such as N-(2,3-dimethylbenzyl)amine, through this route can be challenging and often requires careful control of reaction conditions and stoichiometric ratios, with separation of the resulting mixture being a common necessity.

Reductive Amination Approaches

Reductive amination has emerged as a more versatile and selective alternative to direct alkylation for the synthesis of substituted amines. This method involves the reaction of a carbonyl compound, in this case, 2,3-dimethylbenzaldehyde, with an amine, such as ammonia or a primary amine, to form an intermediate imine. The imine is then reduced in situ to the corresponding amine. This approach avoids the issue of multiple alkylations often encountered in direct alkylation methods.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Borohydride exchange resin (BER) has also been shown to be an effective reagent for the reductive amination of various aldehydes and ketones with dimethylamine, affording high yields of the corresponding N,N-dimethylalkylamines. While a specific example for 2,3-dimethylbenzaldehyde is not detailed in the provided data, the high yields obtained for a range of other substituted benzaldehydes suggest the applicability of this method.

Table 1: Examples of Reductive Amination of Aldehydes with Dimethylamine using Borohydride Exchange Resin (BER) google.com

| Substrate | Product | Yield (%) |

| Benzaldehyde | N,N-Dimethylbenzylamine | 94 |

| p-Chlorobenzaldehyde | N,N-Dimethyl-p-chlorobenzylamine | 95 |

| p-Cyanobenzaldehyde | N,N-Dimethyl-p-cyanobenzylamine | 95 |

| p-Methoxybenzaldehyde | N,N-Dimethyl-p-methoxybenzylamine | 98 |

| p-Nitrobenzaldehyde | N,N-Dimethyl-p-nitrobenzylamine | 94 |

Synthesis via Nitrobenzyl Bromide Intermediates

Preparation of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound can be achieved through several routes. One common approach involves the direct halogenation of this compound or its precursors. Alternatively, halogenated starting materials can be utilized. For instance, the synthesis of 2-chloro-N,N-dimethylbenzylamine has been accomplished via the amination of 2-chlorobenzyl bromide. Similarly, 4-bromo-N,N-dimethylbenzylamine can be prepared by the reaction of dimethylamine with 4-bromobenzyl bromide in cold benzene (B151609). These methodologies can be adapted for the synthesis of halogenated this compound derivatives by starting with the appropriately substituted halogenated 2,3-dimethylbenzyl halide.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its biological activity. Several strategies have been developed for the stereoselective synthesis of chiral benzylamine analogues.

One prominent method involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. For the synthesis of chiral amines, α-substituted benzylamines can themselves serve as chiral auxiliary reagents. These reagents can deliver a nitrogen atom while influencing the formation of diastereomeric intermediates, which can then be separated. Subsequently, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched amine.

Enzymatic synthesis offers another powerful approach to chiral amines. Biocatalytic methods, employing enzymes such as transaminases, amine oxidases, and amine dehydrogenases, can provide high enantioselectivity under mild reaction conditions. Protein engineering and process optimization have significantly advanced the utility of these enzymatic routes for the synthesis of complex chiral amines. For example, amine dehydrogenases can catalyze the asymmetric reductive amination of ketones to the corresponding chiral amines.

Asymmetric catalysis , utilizing chiral metal complexes or organocatalysts, is also a cornerstone of stereoselective synthesis. For instance, copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines with excellent enantioselectivities. While specific applications of these methods to this compound analogues are not extensively detailed in the literature, these general strategies provide a robust framework for their potential stereoselective synthesis.

Catalytic Synthesis of this compound and Related Compounds

Catalytic methods offer efficient and environmentally benign routes to the synthesis of amines. The Eschweiler–Clarke reaction is a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines. This reaction utilizes formic acid and formaldehyde as the source of the methyl groups and proceeds via a reductive amination mechanism. This method can be applied to this compound to produce N,N-bis(2,3-dimethylbenzyl)amine.

More advanced catalytic systems have also been developed. For example, molybdenum oxides have been investigated as catalysts for the N,N-dimethylamination of alcohols with N,N-dimethylformamide (DMF) for the direct synthesis of tertiary amines. This approach could potentially be used to synthesize this compound from 2,3-dimethylbenzyl alcohol.

Furthermore, transition metal catalysts play a crucial role in various synthetic transformations leading to benzylamines. For instance, the synthesis of N,N-dimethylbenzylamine can be achieved through the reaction of benzyl (B1604629) chloride with dimethylamine, a reaction that can be influenced by catalytic conditions. Additionally, catalysts are central to reductive amination processes, as discussed in section 2.1.2. The development of novel catalysts continues to be an active area of research to improve the efficiency, selectivity, and sustainability of amine synthesis.

Transition Metal Catalyzed Routes

Transition metal catalysis offers powerful and versatile methods for the synthesis of this compound, primarily through the reductive amination of 2,3-dimethylbenzaldehyde or the N-alkylation of amines with 2,3-dimethylbenzyl alcohol. These methods are prized for their high efficiency and selectivity under relatively mild conditions.

Reductive amination is a cornerstone of amine synthesis. wikipedia.org In this process, 2,3-dimethylbenzaldehyde reacts with dimethylamine to form an intermediate iminium ion, which is then reduced to the final tertiary amine. wikipedia.org A variety of transition metals, including palladium, ruthenium, and iridium, have been shown to effectively catalyze this transformation. wikipedia.orgresearchgate.netnih.gov For instance, palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst that facilitates the hydrogenation of the iminium intermediate. researchgate.net Homogeneous catalysts, such as those based on iridium and ruthenium, also exhibit excellent activity and can operate under milder conditions. wikipedia.orgrsc.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is another elegant transition metal-catalyzed approach. organic-chemistry.orgacs.org This process involves the temporary removal of hydrogen from an alcohol (e.g., 2,3-dimethylbenzyl alcohol) to form an aldehyde in situ. organic-chemistry.org This aldehyde then reacts with an amine, and the catalyst subsequently returns the "borrowed" hydrogen to the resulting imine, affording the alkylated amine and regenerating the catalyst. organic-chemistry.org Ruthenium complexes, in particular, have demonstrated high efficacy in this type of reaction, offering an atom-economical route to N-alkylated amines with water as the only byproduct. organic-chemistry.orgacs.orgrsc.orgnih.gov

Below is a table summarizing representative transition metal-catalyzed routes applicable to the synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Palladium on Carbon (Pd/C) | 2,3-Dimethylbenzaldehyde, Dimethylamine, H₂ | Reductive Amination | Heterogeneous, easily separable, robust. |

| [Ru(p-cymene)Cl₂]₂ / Ligand | 2,3-Dimethylbenzyl alcohol, Dimethylamine | Borrowing Hydrogen | Atom-economical, generates water as byproduct. organic-chemistry.org |

| Iridium Complexes (e.g., [Ir(Cp*)Cl₂]₂) | 2,3-Dimethylbenzaldehyde, Dimethylamine, H₂ source | Reductive Amination | High activity, can be used for challenging substrates. rsc.org |

| Nickel Catalysts (e.g., Raney Ni) | 2,3-Dimethylbenzyl alcohol, Dimethylamine | Borrowing Hydrogen | Cost-effective, suitable for industrial applications. acs.org |

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding the potential for metal contamination in the final product. For the synthesis of this compound, organocatalytic reductive amination presents a promising strategy.

This approach typically involves the use of a small organic molecule to catalyze the formation of the iminium ion from 2,3-dimethylbenzaldehyde and dimethylamine, followed by its reduction. A common strategy employs a Brønsted acid or a Lewis base as the catalyst for iminium ion formation. The subsequent reduction is often achieved using a mild reducing agent like a Hantzsch ester or through transfer hydrogenation from a hydrogen donor such as 2-propanol. acs.orgacs.org

Chiral phosphoric acids are a notable class of organocatalysts that can facilitate asymmetric reductive aminations, providing a route to chiral amines. nih.gov While this compound itself is achiral, this methodology is highly relevant for the synthesis of its chiral derivatives. Thiourea-based catalysts have also been employed in transfer hydrogenation for the reductive amination of aldehydes. organic-chemistry.org

The following table outlines key features of organocatalytic approaches relevant to this compound synthesis.

| Organocatalyst | Reactants | Reaction Type | Key Advantages |

| Brønsted Acids (e.g., Phosphoric Acids) | 2,3-Dimethylbenzaldehyde, Dimethylamine, Hantzsch Ester | Reductive Amination | Metal-free, mild conditions, potential for asymmetry. nih.gov |

| Thiourea Derivatives | 2,3-Dimethylbenzaldehyde, Dimethylamine, Hantzsch Ester | Transfer Hydrogenation | Metal-free, activation through hydrogen bonding. organic-chemistry.org |

| Amines (as catalysts) | 2,3-Dimethylbenzaldehyde, Dimethylamine, Hydride Source | Reductive Amination | Simple, readily available catalysts. |

Flow Chemistry and Continuous Manufacturing Techniques for this compound Synthesis

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The synthesis of this compound via reductive amination is particularly well-suited for implementation in a flow regime.

In a typical continuous flow setup for reductive amination, streams of the 2,3-dimethylbenzaldehyde, dimethylamine, and a reducing agent are mixed and passed through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize byproduct formation. The use of packed-bed reactors containing a heterogeneous catalyst, such as Pd/C, is a common strategy that simplifies product purification as the catalyst is retained within the reactor. researchgate.net

The generation and use of reactive intermediates can also be managed more safely in a flow system due to the small reactor volumes. This is particularly relevant for reactions involving gaseous reagents like hydrogen or for highly exothermic processes. The integration of in-line purification techniques, such as solid-phase scavengers or liquid-liquid extraction, can lead to a fully automated and continuous process for the production of high-purity this compound.

A conceptual flow process for the synthesis of this compound is detailed in the table below.

| Parameter | Description |

| Reactor Type | Packed-bed reactor with a heterogeneous catalyst (e.g., Pd/C) or a tube reactor for homogeneous catalysis. |

| Reactant Streams | 1. 2,3-Dimethylbenzaldehyde in a suitable solvent. 2. Dimethylamine solution. 3. Hydrogen gas (for heterogeneous catalysis). |

| Reaction Conditions | Optimized temperature and pressure within the flow reactor. |

| Residence Time | Controlled by the flow rate and reactor volume to ensure complete conversion. |

| Downstream Processing | In-line purification, such as solvent swapping and extraction, to isolate the final product. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic routes to this compound. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes.

Several key principles are particularly relevant to the synthesis of this compound:

Catalysis: The use of catalytic methods, both transition metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces waste. rsc.org Catalysts allow for reactions to proceed with higher atom economy and lower energy input.

Atom Economy: Synthetic routes such as the "borrowing hydrogen" methodology exhibit high atom economy, as all the atoms of the reactants are incorporated into the desired product, with water being the only byproduct. organic-chemistry.org

Safer Solvents and Auxiliaries: The choice of solvent plays a significant role in the environmental impact of a synthesis. Efforts are being made to replace hazardous solvents with greener alternatives such as water, ethanol, or even to perform reactions under solvent-free conditions.

Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable resources is still a developing area, research into the production of aromatic compounds from lignin and other biomass sources could provide a sustainable pathway to the necessary starting materials in the future. rsc.org

Energy Efficiency: Flow chemistry can contribute to improved energy efficiency by enabling better heat transfer and reducing the need for lengthy heating and cooling cycles associated with large batch reactors.

The integration of biocatalysis, using enzymes such as transaminases, also represents a promising green approach for the synthesis of benzylamines, often proceeding under mild aqueous conditions with high selectivity. researchgate.netnih.govnih.gov

The table below highlights the application of green chemistry principles in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Utilizing high-yield catalytic reactions to minimize byproduct formation. |

| Atom Economy | Employing "borrowing hydrogen" methods where water is the only byproduct. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric reagents with catalytic alternatives. |

| Designing Safer Chemicals | (Not directly applicable to the synthesis of a specific target molecule) |

| Safer Solvents and Auxiliaries | Using water or bio-based solvents; minimizing solvent use through flow chemistry. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible; using flow reactors for better heat management. |

| Use of Renewable Feedstocks | Exploring synthetic routes from lignin-derived aromatic aldehydes. rsc.org |

| Reduce Derivatives | Employing one-pot reactions to avoid protection and deprotection steps. |

| Catalysis | Widespread use of transition metal, organo-, and biocatalysts. rsc.org |

| Design for Degradation | (Relates to the product's lifecycle rather than its synthesis) |

| Real-time Analysis for Pollution Prevention | Implementing in-line analytical techniques in flow synthesis to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Using flow chemistry to handle hazardous reagents and minimize reaction volumes. |

Reactivity and Reaction Mechanisms of 2,3 Dimethylbenzylamine

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in 2,3-dimethylbenzylamine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows the amine moiety to participate in a variety of chemical transformations, including acylation, alkylation, and quaternization.

Acylation of this compound involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of the corresponding N-acylated product. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen halide byproduct.

General Reaction Scheme for Acylation:

Reactants: this compound, Acyl chloride (e.g., Acetyl chloride)

Product: N-(2,3-dimethylbenzyl)acetamide

Conditions: Typically in the presence of a non-nucleophilic base. derpharmachemica.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Acetyl chloride | N-(2,3-dimethylbenzyl)acetamide | Anhydrous solvent, base (e.g., triethylamine) |

| This compound | Benzoyl chloride | N-(2,3-dimethylbenzyl)benzamide | Anhydrous solvent, base (e.g., pyridine) |

The nucleophilic nitrogen of this compound can also undergo alkylation when treated with alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, results in the formation of secondary or tertiary amines, depending on the starting amine and the extent of reaction. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Microwave irradiation in aqueous media has been shown to be an effective and environmentally friendly method for the N-alkylation of amines with alkyl halides. semanticscholar.org

General Reaction Scheme for Alkylation:

Reactants: this compound, Alkyl halide (e.g., Methyl iodide)

Product: N,N-dimethyl-2,3-dimethylbenzylamine

Conditions: Can be carried out in various solvents or under microwave irradiation. semanticscholar.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Methyl iodide | N-methyl-2,3-dimethylbenzylamine |

| This compound | Ethyl bromide | N-ethyl-2,3-dimethylbenzylamine |

Tertiary amines, such as those that can be formed from the alkylation of this compound, readily undergo quaternization upon reaction with alkyl halides to yield quaternary ammonium (B1175870) salts. wikipedia.org This reaction is a continuation of the alkylation process, where the tertiary amine acts as a nucleophile. The products, quaternary ammonium salts, have applications as phase-transfer catalysts and surfactants. wikipedia.orgresearchgate.net The synthesis of these salts can be achieved through various methods, including the reaction of N,N-dimethylbenzylamine with an n-alkylbromide. researchgate.netresearchgate.net The reaction conditions, such as the choice of solvent, can influence the outcome of the quaternization. researchgate.net A solvent-free, high-temperature quaternization process using dimethylsulfate has also been developed. wku.edugoogle.com

General Reaction Scheme for Quaternization:

Reactants: N,N-dimethyl-2,3-dimethylbenzylamine, Alkyl halide (e.g., Benzyl (B1604629) chloride)

Product: N-benzyl-N,N-dimethyl-2,3-dimethylbenzylammonium chloride

Conditions: Can be performed neat or in a polar solvent. researchgate.netwku.edu

| Tertiary Amine | Alkylating Agent | Quaternary Ammonium Salt |

| N,N-dimethyl-2,3-dimethylbenzylamine | Benzyl chloride | N-benzyl-N,N-dimethyl-2,3-dimethylbenzylammonium chloride |

| N,N-dimethyl-2,3-dimethylbenzylamine | Methyl iodide | N,N,N-trimethyl-2,3-dimethylbenzylammonium iodide |

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are influenced by the substituents already present on the ring. The aminomethyl group (-CH₂NH₂) and the two methyl groups (-CH₃) are all activating, ortho-, para-directing groups. vanderbilt.edu

In the case of this compound, the directing effects of the three substituents must be considered. The two methyl groups at positions 2 and 3, and the aminomethyl group at position 1, will direct incoming electrophiles to the available ortho and para positions. The potential sites for substitution are positions 4, 5, and 6. The steric hindrance from the existing substituents will also play a role in determining the final product distribution. For instance, substitution at position 6 would be sterically hindered by the adjacent aminomethyl group and the methyl group at position 2. Therefore, electrophilic attack is more likely to occur at positions 4 and 5.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound:

| Reaction | Electrophile | Major Products |

| Nitration | NO₂⁺ | 4-Nitro-2,3-dimethylbenzylamine and 5-Nitro-2,3-dimethylbenzylamine |

| Halogenation | Br⁺ | 4-Bromo-2,3-dimethylbenzylamine and 5-Bromo-2,3-dimethylbenzylamine |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2,3-dimethylbenzylamine and 5-Acyl-2,3-dimethylbenzylamine |

Directed Ortho Metalation (DOM) and Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by various electrophiles, leading to the formation of ortho-substituted products with high regioselectivity. wikipedia.org The dimethylaminomethyl group [-CH₂N(CH₃)₂] is an effective DMG. wku.edu

In the case of a substituted N,N-dimethylbenzylamine, the dimethylamino group complexes with the organolithium reagent, directing deprotonation to the ortho position of the benzyl ring. wikipedia.orgwku.edu This process is influenced by factors such as the solvent, temperature, and the specific organolithium base used. wku.edu

General Mechanism of Directed Ortho Metalation:

Coordination of the organolithium reagent to the nitrogen atom of the dimethylaminomethyl group.

Deprotonation of the ortho-position of the aromatic ring to form a stable aryllithium intermediate.

Reaction of the aryllithium intermediate with an electrophile to yield the ortho-functionalized product.

Palladium-catalyzed C-H bond activation is a key step in many organic transformations. In the context of N,N-dimethylbenzylamine derivatives, the nitrogen atom can act as a directing group to facilitate the cyclometallation process, forming a stable palladacycle. acs.orgrsc.org This intramolecular C-H activation typically occurs at the ortho-position of the benzyl ring.

The formation of these palladacycles is a crucial step in various catalytic cycles, including C-H functionalization reactions. chu-lab.orgsnnu.edu.cn The exchange of cyclometalated ligands is another important reaction in this context, where an incoming ligand can replace the cyclometalated one. mdpi.com The synthesis of N-heterocyclic carbene (NHC) ligated palladacycles from N,N-dimethylbenzylamine has also been reported, offering a practical route to these useful complexes. acs.org

Key Mechanistic Steps in Palladium-Catalyzed Cyclometallation:

Coordination of the nitrogen atom of the benzylamine (B48309) to the palladium center.

Electrophilic attack of the palladium on an ortho C-H bond, forming an agostic complex.

Intramolecular deprotonation, often assisted by a basic ligand like acetate, to form the palladacycle.

Ortho-Aminomethylation Reactions

Detailed research findings on the specific participation of this compound in ortho-aminomethylation reactions were not prominent in the surveyed academic literature.

Oxidation and Reduction Chemistry

The oxidation chemistry of this compound and its derivatives has been explored through both electrochemical and chemical methods.

Anodic Oxidation Studies

The anodic oxidation of N,N-dimethylbenzylamine has been studied in methanol. acs.orgacs.org The reaction is proposed to occur via a direct charge transfer from the amine at the anode to form a cation radical, which then reacts with the solvent. acs.org This process yields two primary methoxylated products: α-methoxy-N,N-dimethylbenzylamine and N-methoxymethyl-N-methylbenzylamine. acs.orgacs.org The ratio of these products is influenced by the base present. In the presence of a strong base like potassium hydroxide, substitution occurs at both the benzylic and methyl positions. acs.org However, when the amine substrate itself acts as the base, attack is favored at the N-methyl group. acs.org

| Product | Position of Methoxylation | Product Ratio |

|---|---|---|

| α-methoxy-N,N-dimethylbenzylamine | Benzylic (C-H) | 1 |

| N-methoxymethyl-N-methylbenzylamine | N-Methyl (C-H) | 4.1 |

Note: The product ratio reflects a notable preference for substitution on the methyl group over the benzylic position under these specific electrochemical conditions. acs.org

Oxygenation of Cyclopalladated Complexes

Cyclopalladated N,N-dimethylbenzylamine complexes can undergo oxygenation, which involves the insertion of an oxygen atom into the palladium-carbon bond. uu.nl This reaction can be achieved using oxidants like tert-butyl hydroperoxide (TBHP), often in the presence of a vanadium catalyst (e.g., VO(acac)₂), to afford the corresponding phenolate complexes. uu.nl The rate of this oxygenation reaction is strongly dependent on the nucleophilicity of the organopalladium substrate. uu.nl

The proposed mechanism involves the formation of an unstable Pd(IV) oxo species, which subsequently reacts to give products derived from oxygen insertion into the Pd-C bond. uu.nl The solvent also plays a significant role; in homogeneous solutions like chloroform, the yield of the mono-oxygenated product is around 30%, whereas in a heterogeneous system using tert-butyl alcohol, the yield can be increased to 80%. uu.nl

Coordination Chemistry and Ligand Properties

The coordination behavior of this compound is multifaceted, dictated by the metal center, reaction conditions, and the presence of other ligands. It can coordinate in a simple monodentate fashion or engage in more intricate bonding modes, including chelation and the formation of complex polynuclear clusters.

Monodentate Coordination through Nitrogen

In its simplest role, this compound functions as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its tertiary nitrogen atom. This interaction is a classic Lewis acid-base adduct formation. For instance, in reactions with palladium acetate, the initial step can involve the formation of monomeric intermediates like Pd(OAc)₂(amine)₂, where the benzylamine ligand is coordinated in a monodentate fashion before subsequent activation steps occur.

Similarly, the reaction of N,N-dimethylbenzylamine with tungsten hexacarbonyl, W(CO)₆, under UV irradiation in tetrahydrofuran (THF) yields the substitution product pentacarbonyl(N,N-dimethylbenzylamine)tungsten, [W(C₉H₁₃N)(CO)₅]. iucr.orgresearchgate.net In this complex, the amine coordinates to the tungsten center, replacing a single carbonyl ligand. The geometry around the tungsten atom is approximately octahedral, with the amine acting as a simple N-donor ligand. iucr.orgresearchgate.net This type of coordination is the foundational step for many of the more complex reactions the ligand can undergo.

Chelating Ligand Behavior

A significant aspect of this compound's reactivity is its ability to act as a chelating ligand through a process known as cyclometalation or directed ortho-metalation. iucr.orgresearchgate.net In this reaction, the nitrogen donor atom first coordinates to the metal center, directing the activation of a C-H bond at the ortho position of the aromatic ring. This results in the formation of a stable five-membered metallacycle, with the ligand being bound to the metal through both a dative N-M bond and a covalent C-M bond.

This behavior is well-documented with palladium(II) complexes. The reaction of N,N-dimethylbenzylamine with palladium precursors leads to the formation of chloro-bridged dimeric palladacycles, such as [Pd₂(μ-Cl)₂(Me₂NCH₂C₆H₄-C,N)₂]. researchgate.netrsc.org These cyclometalated compounds, often called palladacycles, are of considerable interest due to their stability and applications in catalysis. researchgate.netrsc.orgwikipedia.org The formation of this chelate ring provides significant thermodynamic stability to the resulting complex.

Formation of Triosmium Clusters

N,N-Dimethylbenzylamine reacts with triosmium dodecacarbonyl, Os₃(CO)₁₂, to form triosmium clusters. wikipedia.org The reaction mechanism involves the activation of C-H bonds of the ligand. Research on the reactivity of triosmium clusters with related compounds, such as imines and other amines, shows that these clusters can activate C-H bonds on both the aromatic ring and the N-alkyl groups, leading to the formation of bridging amido or orthometalated products. wikipedia.org This reactivity suggests that this compound can coordinate to the osmium cluster and subsequently undergo oxidative addition of one of its C-H bonds to an osmium-osmium bond, leading to a variety of polynuclear organometallic structures.

Complexation with Transition Metals (e.g., Mo(CO)₆, W(CO)₆, Pd, Ir, U, Th)

The interaction of this compound with a variety of transition metals has been explored, leading to a diverse range of coordination complexes.

Molybdenum (Mo) and Tungsten (W): As mentioned, N,N-dimethylbenzylamine reacts with W(CO)₆ via photochemical substitution to form W(CO)₅(amine). iucr.orgresearchgate.net A similar reaction is expected with molybdenum hexacarbonyl, Mo(CO)₆, which is also known to undergo substitution reactions with amine ligands, often facilitated by thermal or photochemical activation to displace CO ligands. researchgate.net

Palladium (Pd): Palladium chemistry with this ligand is dominated by the formation of cyclometalated complexes, as detailed in the chelating behavior section. researchgate.netrsc.orgwikipedia.org These reactions are efficient and provide stable organopalladium compounds with a five-membered Pd-C-C-C-N ring.

Iridium (Ir): While specific studies focusing solely on this compound are less common, iridium is well-known for its ability to form highly stable cyclometalated complexes (iridacycles) with various N-donor ligands. google.comacs.org By analogy, this compound is expected to undergo C-H activation to form similar five-membered chelate rings with iridium centers.

Uranium (U) and Thorium (Th): The reactivity with actinides reveals unique coordination modes. The synthesis of a rare homoleptic uranium(III) alkyl complex, U[η⁴-Me₂NC(H)C₆H₅]₃, has been achieved using the α-deprotonated dimethylbenzylamine (DMBA) ligand. acs.orgnih.gov In this complex, the ligand exhibits an η⁴ coordination to the metal center. In the analogous thorium(IV) system, C-H bond activation of a methyl group on the dimethylamine moiety was observed, yielding a complex with a dianionic ligand. acs.orgnih.gov

| Metal | Precursor Example | Product / Coordination Type | Key Features |

|---|---|---|---|

| W | W(CO)₆ | W(CO)₅(C₉H₁₃N) | Monodentate N-coordination; CO substitution |

| Pd | [PdCl₄]²⁻ | [Pd₂(μ-Cl)₂(C^N)₂] | Chelating; Ortho-metalation (Palladacycle) |

| Os | Os₃(CO)₁₂ | Triosmium Clusters | C-H bond activation |

| U | UCl₄ | U[η⁴-DMBA]₃ | η⁴-coordination from α-deprotonated ligand |

| Th | ThCl₄(DME)₂ | Th[η⁴-DMBA]₂[η⁵-(CH₂)MeNC(H)C₆H₅] | C-H activation of N-methyl group |

Rare-Earth-Metal Complexes (e.g., La(DMBA)₃)

A series of homoleptic rare-earth-metal complexes have been synthesized using the α-deprotonated N,N-dimethylbenzylamine ligand (DMBA). These complexes, with the general formula α-Ln(DMBA)₃, were prepared through salt metathesis reactions between LnCl₃ and α-potassiated dimethylbenzylamine for a range of lanthanides (La, Ce, Pr, Nd, Sm, Gd, Y).

In these solvent-free complexes, the α-DMBA ligand displays η⁴ coordination to the metal center. Structural analysis shows that as the ionic radius of the lanthanide metal decreases across the series (the lanthanide contraction), the Ln–C(benzyl) bond distance also systematically decreases. These compounds have proven to be versatile precursors for generating other homoleptic lanthanide complexes through protonolysis reactions.

| Complex | Ln³⁺ Ionic Radius (Å) | Ln–C(benzyl) Bond Distance (Å) | Ln–N Bond Distance (Å) |

|---|---|---|---|

| α-La(DMBA)₃ | 1.032 | 2.625(4) | 2.673(3) |

| α-Ce(DMBA)₃ | 1.01 | 2.607(3) | 2.658(3) |

| α-Pr(DMBA)₃ | 0.99 | 2.585(4) | 2.637(3) |

| α-Nd(DMBA)₃ | 0.983 | 2.569(3) | 2.620(2) |

| α-Sm(DMBA)₃ | 0.958 | 2.532(3) | 2.583(3) |

| α-Gd(DMBA)₃ | 0.938 | 2.505(3) | 2.551(2) |

Data sourced from crystallographic analysis of the respective complexes.

Reactions with Heterocumulenes (e.g., Carbodiimides)

The rare-earth-metal complexes derived from N,N-dimethylbenzylamine exhibit significant catalytic activity. Specifically, α-La(DMBA)₃ has been identified as a highly effective precatalyst for the hydrophosphination of heterocumulenes, including carbodiimides, isocyanates, and isothiocyanates, at room temperature.

The reaction involves the addition of a P-H bond from a phosphine across the C=N double bond of the carbodiimide. The catalytic cycle is believed to be initiated by the insertion of the carbodiimide into the lanthanum-carbon bond of the catalyst. This forms a lanthanum amidinate species, which can then undergo protonolysis by the phosphine to release the phosphaguanidine product and regenerate the active catalyst. This process provides an atom-economic and efficient route to synthesize functionalized organophosphorus compounds. The reactivity of lanthanide complexes with carbodiimides can also lead to insertion products or, in the case of divalent lanthanides, reductive coupling of the carbodiimide molecules.

Applications of 2,3 Dimethylbenzylamine in Organic Synthesis and Catalysis

Reagent in Organic Synthesis

N,N-Dimethylbenzylamine serves as a crucial reagent in a variety of organic transformations, contributing to the synthesis of complex molecules and intermediates.

As a foundational building block, N,N-Dimethylbenzylamine is instrumental in the synthesis of a wide array of other amine-containing compounds. Its structure allows for modifications that lead to the creation of more complex molecules with applications in pharmaceuticals and agrochemicals. For instance, it can be used as a starting material in multi-step synthetic pathways to produce active pharmaceutical ingredients.

The tertiary amine nature of N,N-Dimethylbenzylamine allows it to readily undergo quaternization when reacted with alkyl halides. This reaction results in the formation of quaternary ammonium (B1175870) salts. wikipedia.org These salts are of significant industrial importance as they function as phase transfer catalysts. wikipedia.org Phase transfer catalysts are essential in facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transferring one of the reactants across the phase boundary, thereby increasing reaction rates and yields. sincerechemicals.com For example, the reaction with methyl iodide produces an ammonium salt that can be employed as a phase transfer catalyst. chemicalbook.com

Table 1: Quaternization Reaction of N,N-Dimethylbenzylamine

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|---|---|---|

| N,N-Dimethylbenzylamine | Alkyl Halide (e.g., Hexyl bromide) | Quaternary Ammonium Salt | Phase Transfer Catalyst wikipedia.org |

N,N-Dimethylbenzylamine is a key intermediate in the synthesis of various other chemicals. guidechem.com It serves as a precursor for the production of quaternary ammonium compounds, which have applications as corrosion inhibitors and biocides. atamankimya.comatamanchemicals.com Additionally, it is used in the synthesis of dye intermediates and other fine chemicals. sincerechemicals.com The reactivity of the benzyl (B1604629) group and the dimethylamino group allows for a range of chemical transformations, making it a versatile precursor in the chemical industry. atamanchemicals.com

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethylbenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment of individual atoms. For 2,3-Dimethylbenzylamine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

¹H NMR Spectral Analysis

A predicted ¹H NMR spectrum would be expected to show:

Signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the three protons on the benzene (B151609) ring.

A singlet for the benzylic protons (CH₂-N), likely in the range of 3.5-4.0 ppm.

Two singlets for the two methyl groups attached to the aromatic ring, expected around 2.2-2.5 ppm.

A broad singlet for the amine (NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ~7.0-7.5 | Multiplet |

| Benzylic CH₂ | ~3.5-4.0 | Singlet |

| Ar-CH₃ | ~2.2-2.5 | Singlet |

| Ar-CH₃ | ~2.2-2.5 | Singlet |

| NH₂ | Variable | Broad Singlet |

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. Specific, experimentally obtained ¹³C NMR spectral data for this compound is not available in the public domain based on the conducted searches.

A predicted ¹³C NMR spectrum would feature:

Signals for the six aromatic carbons, with quaternary carbons appearing at different chemical shifts than the protonated carbons.

A signal for the benzylic carbon (CH₂-N).

Signals for the two methyl carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~125-130 |

| Benzylic CH₂ | ~45-50 |

| Ar-CH₃ | ~18-22 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound. These techniques reveal correlations between nuclei, confirming the connectivity of the molecule. However, no studies detailing the application of 2D NMR for the structural elucidation of this compound have been found in the performed searches.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the substituted aromatic ring and alkyl groups. Despite the expected characteristic spectrum, specific experimental IR spectral data for this compound could not be located in the public scientific literature.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N-H (amine) | Bending | 1590-1650 |

| C-N | Stretching | 1020-1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Experimental mass spectrometry or high-resolution mass spectrometry data specifically for this compound is not available in the reviewed literature. The expected fragmentation of this compound in a mass spectrometer would likely involve the loss of the amino group and fragmentation of the aromatic ring. The molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 135.21 | Molecular Ion |

| [M-NH₂]⁺ | 119.15 | Loss of amino group |

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment

Chromatographic methods are essential for determining the purity of this compound by separating it from any impurities, such as starting materials, byproducts, or isomers (e.g., 2,4-dimethylbenzylamine (B150994) or 3,4-dimethylbenzylamine). Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for this purpose.

In Gas Chromatography, a sample of this compound is vaporized and passed through a column. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase of the column and the mobile gas phase. A detector, commonly a Flame Ionization Detector (FID), measures the concentration of each component as it elutes from the column. The purity is typically determined by the area-percent method, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram. For routine quality control, GC analysis can confirm purity levels of 98% or higher.

High-Performance Liquid Chromatography is a complementary technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase. For benzylamines, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. A UV detector is often employed for detection, as the aromatic ring in this compound absorbs ultraviolet light. HPLC is particularly useful for analyzing less volatile impurities or thermally sensitive compounds that are not suitable for GC analysis.

The results from these techniques are critical for verifying the identity and ensuring the quality of this compound for research and synthesis applications.

| Component | Retention Time (min) | Peak Area | Area Percent (%) |

|---|---|---|---|

| Solvent | 2.15 | 15,400 | 0.08 |

| Unknown Impurity 1 | 4.38 | 32,800 | 0.17 |

| This compound | 5.72 | 19,150,000 | 99.51 |

| Isomeric Impurity | 5.91 | 42,300 | 0.22 |

| Total | - | 19,240,500 | 100.00 |

X-ray Diffraction Studies of this compound Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material. mdpi.com While this compound is a liquid at room temperature, it can be studied by SCXRD when incorporated as a ligand into a metal complex that can be crystallized. Such studies provide invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

Although specific crystallographic data for complexes of this compound are not widely available in published literature, the principles of the technique can be described based on studies of complexes with analogous benzylamine (B48309) ligands. researchgate.netresearchgate.net In a typical study, the this compound ligand would coordinate to a metal center (e.g., Palladium, Nickel, Cobalt) through its nitrogen atom. researchgate.netresearchgate.net The resulting complex is then carefully crystallized to produce a single crystal suitable for analysis.

The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined. The data obtained would allow for the unambiguous confirmation of the compound's connectivity and the stereochemistry around the metal center. This information is crucial for understanding the relationship between the structure of the complex and its chemical properties. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C18H26Cl2N2Pd |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.541 |

| b (Å) | 16.235 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (Å3) | 1318.5 |

| Z (formula units/cell) | 4 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and empirical formula. chemcollective.orgyoutube.com

For this compound, the molecular formula is C₉H₁₃N. chemspider.com The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), and the molecular weight of the compound (135.21 g/mol ). wikipedia.orgwebqc.org

The most common method for determining C, H, and N content is combustion analysis. A small, precisely weighed sample of this compound is combusted in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula. ma.edu

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 79.94% | 79.91% |

| Hydrogen (H) | 9.69% | 9.72% |

| Nitrogen (N) | 10.36% | 10.33% |

Computational Chemistry and Theoretical Studies on 2,3 Dimethylbenzylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organometallic reactions involving ligands like 2,3-Dimethylbenzylamine.

DFT calculations have been instrumental in elucidating the mechanisms of cyclometallation reactions, where a ligand like a benzylamine (B48309) derivative reacts with a metal center to form a metallacycle. These studies often focus on identifying the key intermediates and transition states involved in the reaction pathway. For related N,N-dimethylbenzylamine systems, DFT studies have explored the cyclometallation process with various transition metals. For instance, in reactions with ruthenium, a cationic cyclometalated ruthenium(II) complex of N,N-dimethylbenzylamine has been synthesized and characterized, with DFT calculations supporting the experimental findings. researchgate.net Such studies typically map out the potential energy surface of the reaction, identifying the most favorable pathway for the formation of the cyclometalated product.

By mapping the reaction pathway, DFT calculations can identify the transition state structures and determine the associated activation energy barriers. This information is vital for predicting the feasibility and rate of a reaction. For the cyclometallation of N,N-dimethylbenzylamine, theoretical studies have calculated the energy profiles for the C-H activation step, providing quantitative data on the activation barriers. These calculations help in understanding the factors that influence the reaction kinetics, such as the nature of the metal, the ligands, and the solvent.

Molecular Dynamics Simulations

Based on the conducted research, no specific studies on the molecular dynamics simulations of this compound were found in the public literature. This area remains an open field for future investigation to understand the dynamic behavior of this molecule in different environments, such as in solution or at interfaces.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. While QSAR studies have been conducted on various benzylamine derivatives to predict their biological activities, specific QSAR models focused on the reactivity of this compound in the context of its computational chemistry are not prominently featured in the available literature. The development of such models could be a valuable tool for predicting the efficiency of related compounds in catalytic applications.

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule plays a significant role in its reactivity. Computational methods are employed to perform conformational analysis and map the potential energy landscape of a molecule, identifying its stable conformers and the energy barriers between them.

A study on N,N-dimethylbenzylamine and its substituted derivatives has provided insights into their equilibrium conformations. colostate.edu Through mass-resolved excitation spectra and semiempirical quantum mechanical calculations, it was determined that the torsion angle between the ortho-carbon, the ipso-carbon, the benzylic carbon, and the nitrogen atom (Cortho-Cipso-Cα-N) is approximately 90 degrees. colostate.edu For N,N-dimethylbenzylamine, the molecule is suggested to be non-rigid with respect to the torsional coordinates involving the amino group. colostate.edu These findings suggest that for this compound, similar conformational preferences would exist, with the orientation of the dimethylamino group relative to the benzene (B151609) ring being a key determinant of its reactivity in processes like cyclometallation. The presence of the two methyl groups on the aromatic ring would likely influence the rotational barriers and the population of different conformers.

Electronic Structure Analysis (e.g., NBO analysis)

There is currently no published research that provides a detailed electronic structure analysis of this compound. Consequently, data from methodologies such as Natural Bond Orbital (NBO) analysis, which would offer insights into donor-acceptor interactions, charge delocalization, and intramolecular bonding, are not available for this compound.

Prediction of Physico-chemical Properties

Computational predictions for the physico-chemical properties of this compound have not been reported in dedicated studies. Therefore, a data table of predicted properties such as logP, aqueous solubility, and other relevant descriptors cannot be compiled from the existing scientific literature.

Medicinal Chemistry and Biological Activity Studies Involving 2,3 Dimethylbenzylamine Scaffold

Precursor for Bioactive Compounds

While specific studies detailing the use of 2,3-dimethylbenzylamine as a direct precursor for a wide range of commercial bioactive compounds are limited in publicly available literature, the broader class of benzylamines is fundamental in the synthesis of numerous biologically active molecules. The functional group offers a versatile point for chemical modification, allowing for the construction of more complex molecular architectures.

Synthesis of Pharmaceutical Intermediates

Benzylamines, including substituted variants like this compound, serve as crucial intermediates in the synthesis of various pharmaceutical compounds. They can be utilized in the formation of amides, secondary and tertiary amines, and other nitrogen-containing heterocycles that are prevalent in drug molecules. The specific substitution pattern of this compound can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.

Role in Antihistamine Synthesis

The synthesis of various antihistaminic drugs involves the incorporation of a benzylamine (B48309) or a related structural motif. These moieties can interact with the histamine (B1213489) H1 receptor, and modifications to the benzyl (B1604629) ring, such as the inclusion of methyl groups, can modulate the potency and selectivity of these compounds. While direct evidence for the use of this compound in the synthesis of commercially available antihistamines is not prominent in the literature, its potential as a building block in the design of new antihistaminic agents remains an area of interest for medicinal chemists.

Activity against Mycobacterium tuberculosis

Recent research has highlighted the potential of benzylamine derivatives in the development of new treatments for tuberculosis. A study on novel benzylamine derivatives demonstrated that compounds featuring this scaffold exhibit significant activity against Mycobacterium tuberculosis H37Rv. openmedicinalchemistryjournal.com In this research, a series of benzylamine derivatives were synthesized and evaluated for their antimycobacterial properties. The findings indicated that the majority of the synthesized compounds displayed activity against M. tuberculosis, with MIC90 values generally falling within the range of 20 to 28 µM. openmedicinalchemistryjournal.com

The study involved the synthesis of 36 different benzylamine derivatives, where various aromatic amines were reacted with substituted salicylaldehydes. openmedicinalchemistryjournal.com The resulting compounds were then tested for their efficacy against the H37Rv strain of M. tuberculosis. The results revealed that while most compounds showed promising activity, one compound was found to be active only at a higher concentration (MIC90 > 125 µM). openmedicinalchemistryjournal.com

Table 1: Antitubercular Activity of Selected Benzylamine Derivatives openmedicinalchemistryjournal.com

| Compound ID | Substituent on Benzylamine | MIC90 (µM) against M. tuberculosis H37Rv |

|---|---|---|

| 1d | 2-Fluorophenyl | < 28 |

| 1f | 2-Methoxyphenyl | < 28 |

| 1g | 4-Fluorophenyl | < 28 |

| 3g | 4-Fluorophenyl (on iodo-salicylaldehyde derivative) | < 28 |

This table is representative of the general findings of the study and does not imply these specific compounds are direct derivatives of this compound, but rather illustrates the potential of the broader benzylamine class.

These findings underscore the potential of the benzylamine scaffold as a foundational element for the development of new antitubercular drugs. Further structural modifications, including the specific placement of methyl groups on the benzyl ring as in this compound, could lead to the discovery of more potent and selective agents against Mycobacterium tuberculosis.

Kinase Inhibitor Research

Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase, often with appended substituted aryl groups that can provide additional interactions and selectivity. While there is no specific mention in the provided search results of this compound being a key component in widely recognized kinase inhibitors, the benzylamine moiety is a common structural feature in medicinal chemistry that can be incorporated into kinase inhibitor scaffolds. The 2,3-dimethyl substitution pattern could offer a unique steric and electronic profile that might be exploited in the design of novel kinase inhibitors.

Design and Synthesis of Novel Drug Scaffolds

The development of novel drug scaffolds is a cornerstone of modern drug discovery. Privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, are of particular interest. The benzimidazole (B57391) scaffold, which can be synthesized from benzylamine derivatives, is considered a privileged structure in medicinal chemistry and has been explored for the development of novel inhibitors for various targets. nih.govnih.gov The 2-benzylbenzimidazole scaffold, for instance, has been investigated for its potential as a novel inhibitor of NF-κB. nih.gov The incorporation of the 2,3-dimethylbenzyl moiety into such scaffolds could lead to new compounds with unique biological activity profiles.

Cytotoxicity Studies

Extensive searches of publicly available scientific literature and databases did not yield specific studies focused on the cytotoxicity of compounds containing the this compound scaffold. While research exists on the cytotoxic properties of various benzylamine derivatives and other related aromatic amines, no detailed research findings or data tables could be located for derivatives specifically incorporating the this compound moiety. Therefore, a detailed discussion and data presentation on the cytotoxicity of this particular chemical class is not possible at this time.

Environmental and Safety Considerations for 2,3 Dimethylbenzylamine in Research Settings

The responsible use of chemical compounds in a research environment is paramount to ensuring the safety of personnel and minimizing environmental impact. This section outlines the critical environmental and safety considerations for 2,3-Dimethylbenzylamine, focusing on its handling, storage, disposal, and potential hazards within a laboratory context.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,3-dimethylbenzylamine, and how do they resolve structural ambiguities?

To confirm the identity of this compound (CAS 51586-20-0), use nuclear magnetic resonance (NMR) spectroscopy to analyze the aromatic proton environment and methyl group positions. H NMR peaks for the benzylamine group typically appear at δ 3.7–4.0 ppm (CHNH), while aromatic protons in the 2,3-dimethyl substitution pattern resonate between δ 6.8–7.2 ppm. Mass spectrometry (HRMS) with m/z 135.1048 (CHN) validates molecular weight. Refractometry (n = 1.537) and gas chromatography (GC) with >98% purity thresholds further confirm physicochemical consistency .

Q. How can researchers verify the purity of this compound for synthetic applications?

Use gas chromatography (GC) with flame ionization detection, calibrated against certified reference standards. Purity thresholds >98% are critical for reproducibility in catalysis or organic synthesis. Cross-validate via boiling point analysis (229.2°C at 760 mmHg) and density measurements (1.0 g/cm) to detect solvent residues or isomers (e.g., 2,4- or 2,5-dimethylbenzylamine, which have distinct boiling points) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

This compound is classified as corrosive (Risk Phrase R34) . Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under inert gas (N) to prevent oxidation. Monitor vapor exposure limits using gas sensors calibrated for amines. In case of spills, neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound function as a catalyst in epoxy resin synthesis, and how is its efficiency optimized?

In kraft lignin-based epoxy composites, this compound acts as a base catalyst for esterification reactions between lignin and anhydrides. Optimize its concentration (0.25–0.4 wt%) to balance reaction rate and mechanical properties. Higher concentrations (>0.5%) may induce premature crosslinking, reducing tensile strength. Monitor curing kinetics via differential scanning calorimetry (DSC) and validate composite anisotropy using tensile testing .

Q. What strategies address conflicting data on the toxicological profile of this compound?

Existing studies report limited ecotoxicity (e.g., Pseudomonas putida assays) but lack mammalian toxicity data. Apply read-across methodologies using structurally similar amines (e.g., N,N-dimethylbenzylamine) to infer hazards. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and acute toxicity tests (OECD 423) to fill data gaps. Prioritize QSAR modeling to predict endpoints like LD .

Q. How do solvent mixtures influence the physicochemical behavior of this compound in reaction media?

In ternary systems (e.g., dimethylacetamide + dichloromethane), this compound’s viscosity and refractive index vary nonlinearly with composition. Use viscometry (Ubbelohde method) and Abbe refractometry to map solvent-solute interactions. For polar aprotic solvents, dielectric constant adjustments (ε = 15–40) enhance solubility and reaction yields .

Q. What synthetic routes are effective for air-sensitive reactions involving this compound?

Under inert atmospheres (Ar or N), employ Schlenk techniques for reactions requiring anhydrous conditions. For example, in palladium-catalyzed couplings, pre-dry the amine over molecular sieves (3Å) and use degassed solvents. Monitor reaction progress via FT-IR for NH deformation bands (~1600 cm) to detect side reactions .

Q. How can researchers resolve discrepancies in reported boiling points of this compound?

Boiling points vary with pressure: 229.2°C (760 mmHg) vs. 118–120°C (15 mmHg). Use Clausius-Clapeyron equations to interconvert values and validate with vacuum distillation setups. Cross-reference purity data, as impurities (e.g., isomers) lower observed boiling points .

Q. What analytical methods detect degradation products of this compound in long-term storage?

Employ HPLC-MS with C18 columns and electrospray ionization (ESI+) to identify oxidation byproducts (e.g., N-oxides or Schiff bases). Compare retention times and fragmentation patterns against synthesized standards. For quantification, use UV-Vis spectroscopy at λ = 254 nm .

Q. How does steric hindrance from 2,3-dimethyl substitution impact the amine’s reactivity in nucleophilic reactions?

The ortho-methyl groups reduce accessibility of the NH group, lowering nucleophilicity in SN reactions. Kinetic studies (e.g., Eyring plots ) show higher activation energy compared to unsubstituted benzylamines. Mitigate this via phase-transfer catalysis (e.g., tetrabutylammonium bromide) or elevated temperatures (80–100°C) .

Q. Methodological Notes

- Contradictions in Data : Boiling points and toxicity profiles require context-dependent validation (pressure, purity, assay type).

- Advanced Techniques : Prioritize hyphenated methods (GC-MS, HPLC-NMR) for structural elucidation and reaction monitoring.

- Safety Protocols : Adhere to GHS classifications and institutional guidelines for amine handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.